molecular formula C20H16N2OS B2561851 2-phenyl-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 899984-42-0

2-phenyl-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No. B2561851
CAS RN: 899984-42-0
M. Wt: 332.42
InChI Key: YASSPHSXBBCXCW-UHFFFAOYSA-N
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Description

This compound is also known as PHTPP, a synthetic, nonsteroidal, and highly selective antagonist of ERβ (Estrogen Receptor Beta) used in scientific research . It possesses 36-fold selectivity for ERβ over ERα, and is a silent antagonist of ERβ .


Synthesis Analysis

The synthesis of similar compounds has been reported in various studies. For instance, an efficient and practical synthesis of 3-(4-alkylphenyl)diazenyl)-5,7-di(hetar-2-yl)pyrazolo[1,5-a]pyrimidin-2-amine, 4,6 Dihetarylpyrimidin-2-amine and Ethyl 2-oxo-4,6-di(hetar-2-yl)cyclohex-3-encarboxylate derivatives was reported .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies. For example, the structure of 3-(4-alkylphenyl)diazenyl)-5,7-di(hetar-2-yl)pyrazolo[1,5-a]pyrimidin-2-amine, 4,6 Dihetarylpyrimidin-2-amine and Ethyl 2-oxo-4,6-di(hetar-2-yl)cyclohex-3-encarboxylate derivatives was assigned based on elemental analysis, IR- and 1H NMR-spectral data, and MS .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, their reactions with primary amines are accompanied by cleavage of the oxazole ring with formation of the corresponding enamino nitriles .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D .

Mechanism of Action

As a selective antagonist of ERβ, PHTPP has been used to distinguish the various activities of the two estrogen receptors. Estrogen can have opposite effects in some tumors expressing ERα compared to ERβ, with ERα enhancing and ERβ suppressing tumor cell growth .

Safety and Hazards

The safety and hazards of similar compounds have been studied. For instance, the hazard classifications of 2-Phenyl-2-oxazoline include Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 Target Organs Respiratory system .

Future Directions

The future directions of similar compounds have been discussed. For instance, during the reaction of similar compounds, the formation of three products was possible .

properties

IUPAC Name

2-phenyl-5-thiophen-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2OS/c1-2-6-14(7-3-1)17-12-18-16-8-4-5-9-19(16)23-20(22(18)21-17)15-10-11-24-13-15/h1-11,13,18,20H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YASSPHSXBBCXCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CC=C4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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